molecular formula C23H16N2O5S2 B278688 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate

Cat. No. B278688
M. Wt: 464.5 g/mol
InChI Key: JSMBFXTWRMGDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzisothiazolone-based compounds and is known for its ability to selectively inhibit certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate involves the selective inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and certain members of the protein tyrosine kinase (PTK) family. By inhibiting these enzymes and receptors, this compound can modulate various biological processes and pathways, including cell signaling, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate have been extensively studied in various biological systems. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response and inhibit the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate. One area of research is the development of more selective and potent inhibitors of PTPs and PTKs, which could lead to the development of new therapies for cancer and other diseases. Another area of research is the study of the role of this compound in modulating the immune response, which could lead to the development of new immunotherapies. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate involves several steps. The starting material for the synthesis is 2-amino-4-thiophenemethanol, which is reacted with 2-chloro-1,1,3-benzothiadiazin-4-one to form 4-(2-thienylmethylamino)-1,2-benzisothiazol-3-one. This intermediate is then reacted with 4-aminophenol to form 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol. Finally, this compound is esterified with furoic acid to form 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate has been extensively studied for its potential applications in scientific research. This compound has been shown to selectively inhibit certain enzymes and receptors in the body, making it a valuable tool for studying the role of these enzymes and receptors in various biological processes. Some of the areas where this compound has been studied include cancer research, neurology, and immunology.

properties

Product Name

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate

Molecular Formula

C23H16N2O5S2

Molecular Weight

464.5 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H16N2O5S2/c26-23(20-7-3-13-29-20)30-17-11-9-16(10-12-17)25(15-18-5-4-14-31-18)22-19-6-1-2-8-21(19)32(27,28)24-22/h1-14H,15H2

InChI Key

JSMBFXTWRMGDCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.